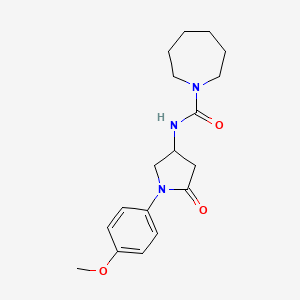![molecular formula C17H24N2O5 B2572031 Benzyl-3-({[(tert-Butoxy)carbonyl]amino}methyl)-3-hydroxyazetidin-1-carboxylat CAS No. 934665-23-3](/img/structure/B2572031.png)
Benzyl-3-({[(tert-Butoxy)carbonyl]amino}methyl)-3-hydroxyazetidin-1-carboxylat
Übersicht
Beschreibung
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate, also known as 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate (TBC-HAC), is a chemical compound that has been widely used in the synthesis of many compounds. It is a versatile reagent used in organic synthesis and has been used in the synthesis of a variety of compounds such as peptides, nucleosides, and amino acids. It is also used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese mit Boc-Aminosäure-Ionenflüssigkeiten (AAILs)
Boc-3-Hydroxyazetidin-1-carboxylat kann als Vorläufer bei der Synthese von Dipeptiden dienen. Forscher haben Raumtemperatur-Ionenflüssigkeiten (RTILs) entwickelt, die aus kommerziell erhältlichen tert-Butoxycarbonyl (Boc)-geschützten Aminosäuren gewonnen werden. Diese Boc-AAILs wirken als effiziente Reaktanten und Reaktionsmedien für die Peptidsynthese. Bemerkenswerterweise verstärkt das Kupplungsreagenz N,N'-Diethylen-N''-2-chlorethylthiophosphoramid die Amidbildung in Boc-AAILs, ohne dass eine zusätzliche Base benötigt wird, was zu Dipeptiden in nur 15 Minuten führt .
Reaktionen an der Benzylposition
Die Benzylposition von Boc-3-Hydroxyazetidin-1-carboxylat kann verschiedene Reaktionen eingehen. Beispielsweise kann es an Freiradikalreaktionen unter Verwendung von N-Bromsuccinimid (NBS) als Initiator teilnehmen. Zusätzlich können Reaktionen mit Natriumdichromat und Schwefelsäure zu interessanten Transformationen führen .
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in the synthesis of peptides .
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. The tert-butoxycarbonyl (boc) group is commonly used in organic chemistry as a protective group for amines .
Biochemical Pathways
Compounds with similar structures are often involved in peptide synthesis .
Result of Action
Without specific information, it’s difficult to determine the exact molecular and cellular effects of “Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate”. The compound could potentially be used as a building block in the synthesis of more complex molecules .
Vorteile Und Einschränkungen Für Laborexperimente
TBC-HAC has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent that can be used in the synthesis of a variety of compounds. One of the main advantages of TBC-HAC is that it can be used in reactions that are not easily carried out using other reagents.
However, there are some limitations to using TBC-HAC in laboratory experiments. It is a relatively reactive reagent and can lead to the formation of unwanted side products. It is also a relatively toxic compound and should be handled with care.
Zukünftige Richtungen
TBC-HAC has many potential applications in the field of organic synthesis and drug discovery. It can be used in the synthesis of novel compounds for drug discovery, in the study of enzyme inhibitors, and in the synthesis of peptides, nucleosides, and amino acids. It can also be used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. Additionally, further research into the biochemical and physiological effects of TBC-HAC may lead to the development of new compounds with novel properties.
Eigenschaften
IUPAC Name |
benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-14(20)18-10-17(22)11-19(12-17)15(21)23-9-13-7-5-4-6-8-13/h4-8,22H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVFNPLGPHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)




![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)

![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)

